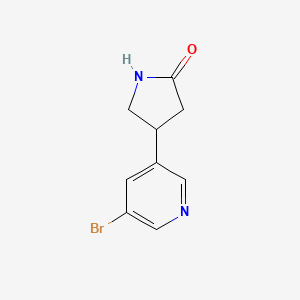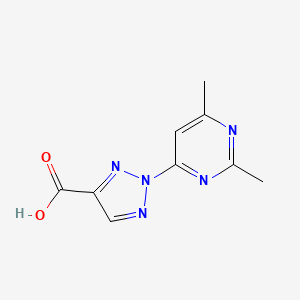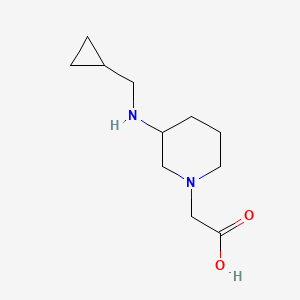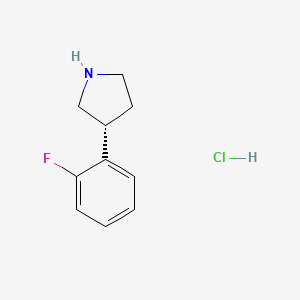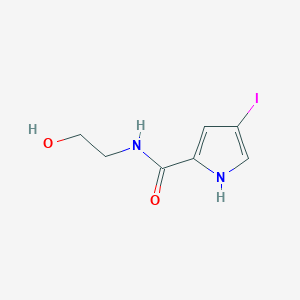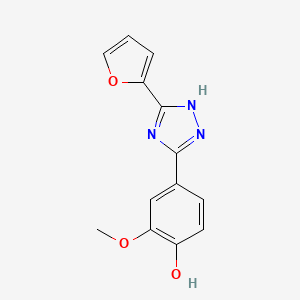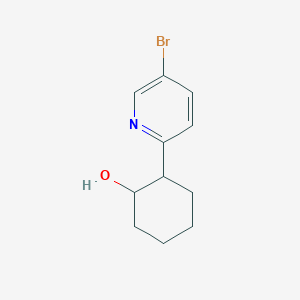
4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a bromophenyl group attached to a pyrazole ring, which is further substituted with a propynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.
Alkylation: The propynyl group can be introduced via an alkylation reaction using propargyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The propynyl group can participate in coupling reactions such as Sonogashira coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce extended conjugated systems.
Aplicaciones Científicas De Investigación
4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-(3-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole: Contains a chlorine atom instead of bromine, leading to different chemical properties.
4-(3-Methylphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole: Substituted with a methyl group, which can influence its steric and electronic characteristics.
Uniqueness
The presence of the bromine atom in 4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H9BrN2 |
|---|---|
Peso molecular |
261.12 g/mol |
Nombre IUPAC |
4-(3-bromophenyl)-1-prop-2-ynylpyrazole |
InChI |
InChI=1S/C12H9BrN2/c1-2-6-15-9-11(8-14-15)10-4-3-5-12(13)7-10/h1,3-5,7-9H,6H2 |
Clave InChI |
DIPKEKUXHXACMN-UHFFFAOYSA-N |
SMILES canónico |
C#CCN1C=C(C=N1)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


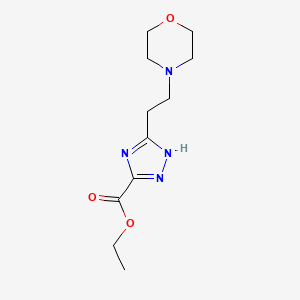
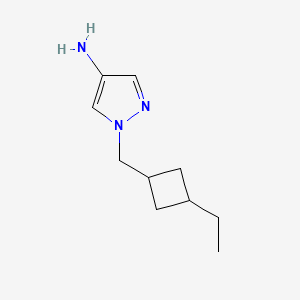
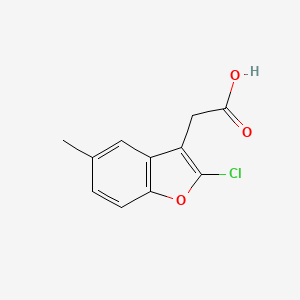


![6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B15057303.png)
